molecular formula C10H8FN3OS B12204075 N-(4-fluorobenzyl)-1,2,3-thiadiazole-4-carboxamide

N-(4-fluorobenzyl)-1,2,3-thiadiazole-4-carboxamide

Cat. No.: B12204075
M. Wt: 237.26 g/mol
InChI Key: IAUPVNRMLUXSQQ-UHFFFAOYSA-N
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Description

N-(4-fluorobenzyl)-1,2,3-thiadiazole-4-carboxamide is an organic compound that belongs to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. The presence of the 4-fluorobenzyl group and the carboxamide functionality makes this compound particularly interesting for various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorobenzyl)-1,2,3-thiadiazole-4-carboxamide typically involves the reaction of 4-fluorobenzylamine with 1,2,3-thiadiazole-4-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorobenzyl)-1,2,3-thiadiazole-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).

Major Products

Scientific Research Applications

N-(4-fluorobenzyl)-1,2,3-thiadiazole-4-carboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-fluorobenzyl)-1,2,3-thiadiazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved may include signal transduction pathways that regulate cellular processes such as proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-fluorobenzyl)-1,2,3-thiadiazole-5-carboxamide
  • N-(4-chlorobenzyl)-1,2,3-thiadiazole-4-carboxamide
  • N-(4-methylbenzyl)-1,2,3-thiadiazole-4-carboxamide

Uniqueness

N-(4-fluorobenzyl)-1,2,3-thiadiazole-4-carboxamide is unique due to the presence of the 4-fluorobenzyl group, which imparts distinct electronic and steric properties. This makes the compound more reactive in certain chemical reactions and potentially more effective in its biological applications compared to its analogs .

Properties

Molecular Formula

C10H8FN3OS

Molecular Weight

237.26 g/mol

IUPAC Name

N-[(4-fluorophenyl)methyl]thiadiazole-4-carboxamide

InChI

InChI=1S/C10H8FN3OS/c11-8-3-1-7(2-4-8)5-12-10(15)9-6-16-14-13-9/h1-4,6H,5H2,(H,12,15)

InChI Key

IAUPVNRMLUXSQQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CNC(=O)C2=CSN=N2)F

Origin of Product

United States

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